Calcium glycerophosphate

Vue d'ensemble

Description

Le glycérophosphate de calcium est un sel de calcium de l'acide glycérophosphorique. Il s'agit d'une poudre blanche, fine et légèrement hygroscopique qui est utilisée comme complément minéral. Historiquement, il était vendu comme tonique nerveux et est maintenant couramment ajouté aux dentifrices en raison de ses effets bénéfiques sur la santé dentaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode de synthèse du glycérophosphate de calcium consiste à ajouter du chlorure de calcium à l'eau sous agitation, suivie de l'addition de glycérophosphate. Le mélange est ensuite chauffé et le pH est contrôlé à l'aide d'acide glutamique. Une fois la réaction terminée, la solution subit une séparation solide-liquide à chaud et le glycérophosphate de calcium est obtenu après séchage .

Une autre méthode consiste à faire réagir du glycérol, du phosphate monocalcique et de l'acide phosphorique dans un réacteur agité avec une petite quantité d'acide citrique. Le mélange est ensuite dilué, filtré, concentré, précipité et séché pour obtenir du glycérophosphate de calcium à teneur élevée en calcium .

Méthodes de production industrielle

La production industrielle du glycérophosphate de calcium suit généralement les voies de synthèse mentionnées ci-dessus, avec des ajustements pour la production à grande échelle. Le processus implique des étapes simples, une opération pratique, un faible coût et des produits sûrs, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le glycérophosphate de calcium peut subir diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont moins courantes pour le glycérophosphate de calcium en raison de sa structure stable.

Substitution : Le glycérophosphate de calcium peut participer à des réactions de substitution où le groupe glycérophosphate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions avec le glycérophosphate de calcium comprennent les acides, les bases et d'autres sels. Les conditions de ces réactions impliquent généralement un pH contrôlé, la température et l'agitation.

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le glycérophosphate de calcium dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réaction du glycérophosphate de calcium avec des acides forts peut produire de l'acide glycérophosphorique et des sels de calcium.

Applications De Recherche Scientifique

Gastrointestinal Health

Calcium glycerophosphate has been studied for its protective effects on gut integrity, particularly during ischemic conditions. Research indicates that it can preserve transepithelial electrical resistance in intestinal epithelial cells, thus reducing permeability under stress conditions such as hypoxia and cytokine stimulation. In a study using Caco-2 cells, this compound was shown to attenuate the increased permeability induced by inflammatory cytokines and hypoxia, suggesting its potential as a therapeutic agent for conditions like interstitial cystitis and prostatitis .

Key Findings:

- Mechanism : Acts as an inhibitor of intestinal alkaline phosphatase, preserving gut barrier function.

- Concentration : Effective at low concentrations (as low as 1 μmol/L).

- Clinical Implications : May synergize with other therapies to enhance gut health.

Dental Applications

This compound is widely recognized for its anti-caries properties. It contributes to dental health through several mechanisms:

- Plaque pH Buffering : It helps maintain a neutral pH in the oral cavity, reducing acid-induced demineralization.

- Mineralization : Enhances calcium and phosphate levels in plaque, promoting enamel remineralization.

- Direct Interaction with Dental Minerals : Facilitates the incorporation of minerals into tooth structure.

In vitro studies have demonstrated that this compound can significantly reduce demineralization of enamel and dentin under acidic conditions. For instance, a study using an in vitro bacterial flow cell model found that higher concentrations of this compound led to decreased enamel demineralization .

Key Findings:

- Concentration Effects : A dose-response relationship where increased concentrations lead to better anti-caries effects.

- Combination with Fluoride : The this compound/sodium monofluorophosphate system has shown greater efficacy than sodium monofluorophosphate alone .

- Clinical Trials : Confirmed effectiveness in reducing caries progression in clinical settings.

Potential Therapeutic Uses

Beyond gastrointestinal and dental health, this compound is being explored for its broader therapeutic implications:

- Bone Health : It may enhance mineral density and support bone health by providing a bioavailable source of calcium and phosphate .

- Respiratory Conditions : Emerging studies suggest that this compound may have anti-inflammatory properties beneficial for respiratory health, potentially aiding in the treatment of respiratory disorders .

- Wound Healing : Its application in soft tissue healing has been noted, particularly in mucosal tissues .

Key Findings:

- Bioavailability : this compound has higher solubility compared to other calcium sources, facilitating better absorption and utilization.

- Research Directions : Ongoing studies are investigating its pharmacokinetics and potential roles in managing osteoporosis and other mineral deficiency-related conditions.

Mécanisme D'action

Calcium glycerophosphate exerts its effects through several mechanisms:

Plaque-pH Buffering: It helps buffer the pH of dental plaque, reducing the risk of dental caries.

Elevation of Calcium and Phosphate Levels: It increases the levels of calcium and phosphate in dental plaque, promoting remineralization of tooth enamel.

Direct Interaction with Dental Mineral: This compound interacts directly with dental minerals, enhancing their stability and resistance to acid attacks.

Comparaison Avec Des Composés Similaires

Composés similaires

Phosphate de calcium : Utilisé dans la régénération osseuse et comme complément alimentaire.

Glycérophosphate de sodium : Agit comme donneur de phosphate inorganique et est utilisé dans des applications médicales.

Glycérophosphate de magnésium : Utilisé comme complément alimentaire pour le magnésium et le phosphate.

Unicité

Le glycérophosphate de calcium est unique en raison de son double rôle de source de calcium et de phosphate. Sa capacité à tamponner le pH de la plaque et à favoriser la reminéralisation de l'émail des dents le rend particulièrement précieux dans les applications dentaires .

Activité Biologique

Calcium glycerophosphate (CaGP) is a compound that has garnered attention for its diverse biological activities, particularly in dental health, gut integrity, and potential roles in mineral supplementation. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of CaGP, including detailed research findings, data tables, and case studies.

Overview of this compound

This compound is a calcium salt of glycerophosphoric acid. It dissociates into calcium ions and glycerophosphate upon dissolution. The compound is primarily used in dental products and as a dietary supplement due to its mineral content and buffering capacity.

1. Dental Health:

this compound has been shown to reduce dental erosion, particularly in individuals consuming acidic foods and beverages. Studies indicate that it can enhance enamel remineralization and inhibit the growth of cariogenic bacteria such as Streptococcus mutans.

2. Gut Integrity:

Research has demonstrated that CaGP preserves intestinal epithelial integrity during conditions of hypoxia and inflammation. It acts as an inhibitor of intestinal alkaline phosphatase, which may help maintain the barrier function of gut epithelial cells.

3. Mineral Supplementation:

CaGP serves as a source of calcium and phosphate, essential for bone health. Its role as a phosphate donor supports cellular energy production and metabolic processes.

Dental Biofilm Studies

A study evaluated the effects of CaGP on dual-species biofilms composed of Streptococcus mutans and Candida albicans. The biofilms were treated with varying concentrations (0.125%, 0.25%, 0.5%) of CaGP, with results summarized in Table 1.

| Treatment Concentration | Biofilm Metabolic Activity | Total Biomass Production | Bacterial Viability Reduction |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 0.125% CaGP | No significant change | No significant change | No significant change |

| 0.25% CaGP | Increased | Increased | Significant reduction |

| 0.5% CaGP | Highest | Highest | Highest reduction |

The study found that treatments with 0.25% and 0.5% CaGP significantly increased biofilm metabolic activity compared to controls (p < 0.05). Notably, the presence of fluoride did not enhance the antibacterial effect of CaGP against S. mutans but did improve overall metabolic activity when combined with higher concentrations of CaGP .

Gut Integrity Studies

Another investigation focused on the effect of CaGP on transepithelial electrical resistance (TEER) in a Caco-2 cell model under hypoxic conditions. The results are presented in Table 2.

| Treatment Concentration | TEER Preservation (%) | Mannitol Flux Increase (%) |

|---|---|---|

| Control | Decreased | Increased |

| 1 μmol/L CaGP | Significant preservation (p < 0.01) | Reduced increase |

| 10 μmol/L CaGP | Enhanced preservation | Further reduced increase |

The findings indicated that even low concentrations (1 μmol/L) of CaGP could significantly preserve TEER during hypoxic conditions, suggesting its potential role in protecting gut integrity .

Case Studies

Case Study: Dental Erosion Prevention

A clinical trial assessed the effectiveness of this compound-containing toothpaste on patients with high dietary acid exposure. Results showed a marked reduction in enamel erosion compared to a control group using fluoride-only toothpaste over six months.

Case Study: Gut Health in Celiac Disease

In patients with celiac disease, supplementation with this compound was associated with improved gut permeability markers, indicating its potential therapeutic role in managing intestinal integrity during gluten exposure .

Propriétés

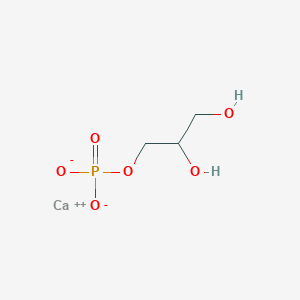

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIRHXNCFWGFJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40873179 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycerol phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium 2,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.